2-(3-((4-Ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a novel chemical compound identified as a potential therapeutic agent for early osteoarthritis. [] It exhibits inhibitory activity against matrix metalloproteinases (MMPs), specifically MMP-13, which plays a crucial role in cartilage degradation during osteoarthritis progression. []
2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide has been shown to attenuate the IL-1β-induced expression of MMP-13 mRNA in a dose-dependent manner in OUMS-27 chondrosarcoma cells. [] Further investigation into its mechanism of action revealed that this compound inhibits the phosphorylation of ERK, p-38, and JNK signaling pathways, which are known to be involved in the regulation of MMP-13 expression. []
The primary application of 2-(3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, as identified in the provided research, is as a potential therapeutic agent for early osteoarthritis. [] Its ability to inhibit MMP-13 expression, a key enzyme involved in cartilage degradation, makes it a promising candidate for further investigation in this field. [] Research has shown that it can potentially be used in combination with low-dose betamethasone to achieve a synergistic effect in attenuating the expression of MMP-13 and ADAMTS9, another enzyme implicated in osteoarthritis. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2